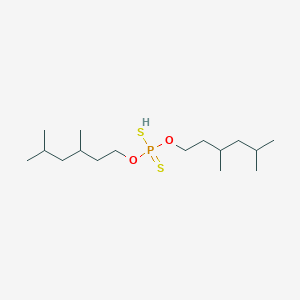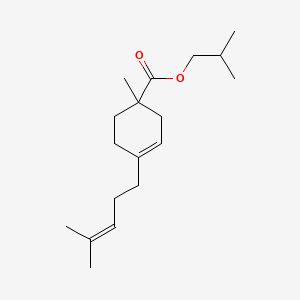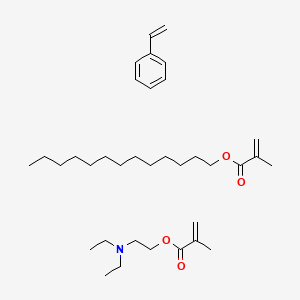
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid is an organic compound with the molecular formula C10H10N2O3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a hydrazinyl group linked to an oxopropylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Formation of Hydrazone: Benzoic acid is reacted with hydrazine to form the corresponding hydrazone derivative.
Introduction of Oxopropylidene Group: The hydrazone derivative is then reacted with an appropriate reagent, such as acetylacetone, to introduce the oxopropylidene group, forming this compound.
The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxopropylidene group to a hydroxyl group.
Substitution: The hydrazinyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes. The oxopropylidene moiety can undergo tautomerization, affecting the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid derivatives: Compounds with different substituents on the benzoic acid ring.
Hydrazone derivatives: Compounds with similar hydrazinyl groups but different aromatic or aliphatic backbones.
Benzoic acid derivatives: Compounds with various functional groups attached to the benzoic acid core.
Uniqueness
This compound is unique due to its specific combination of the hydrazinyl and oxopropylidene groups, which confer distinct chemical and biological properties
Propriétés
| 57965-40-9 | |
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
4-[(2E)-2-(2-oxopropylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)6-11-12-9-4-2-8(3-5-9)10(14)15/h2-6,12H,1H3,(H,14,15)/b11-6+ |
Clé InChI |
TYXALHOQPPWMCT-IZZDOVSWSA-N |
SMILES isomérique |
CC(=O)/C=N/NC1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CC(=O)C=NNC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)

![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)

